![molecular formula C15H14N4O2S B2398317 N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-48-7](/img/structure/B2398317.png)
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound featuring a unique structure that combines thiazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide often involves multi-step organic reactions starting with basic heterocyclic precursors. The general approach can include:
Initial formation of the thiazole ring via cyclization reactions involving sulfur donors.
Sequential construction of the pyridazine moiety through cycloaddition reactions.
Integration of the N-methyl acetamide group, typically involving methylation and amidation reactions.
Industrial Production Methods: While detailed industrial production methodologies are proprietary and vary by manufacturer, large-scale synthesis generally mirrors the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Industrial production leverages continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions including:
Oxidation: Introduces oxygen atoms or removes hydrogen atoms.
Reduction: Adds hydrogen atoms or removes oxygen atoms.
Substitution: Replaces one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions: Typical reagents involved in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products: These reactions yield derivatives that can include different functional groups or altered ring structures, enhancing the compound's versatility for specific applications.
Scientific Research Applications
N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide finds applications in multiple scientific fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules, particularly in medicinal chemistry.
Biology: : Its derivatives are explored for their biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs targeting specific cellular pathways.
Industry: : Utilized in the creation of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. This binding influences the activity of these targets, modulating biological pathways and eliciting desired therapeutic effects. For instance, its role as an enzyme inhibitor can impede biochemical reactions critical to pathogen survival, showcasing its antimicrobial potential.
Comparison with Similar Compounds
Compared to other compounds with thiazole and pyridazine rings, N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide stands out due to its specific substitution pattern which confers unique chemical and biological properties. Similar compounds include:
2-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
N-methyl-2-(2-methyl-4-oxo-7-(4-fluorophenyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
These compounds may share structural similarities but differ in their functional groups and resulting applications, emphasizing the uniqueness of this compound in scientific research and industry.
Properties
IUPAC Name |
N-methyl-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19(15(13)21)8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNXQJZIWCBIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
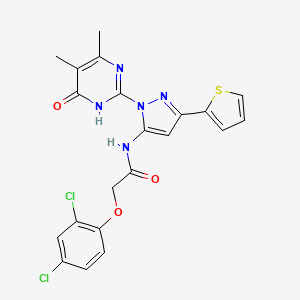
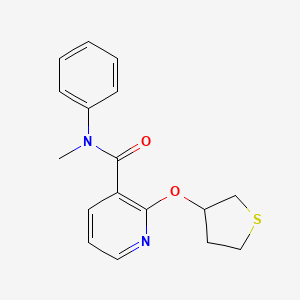
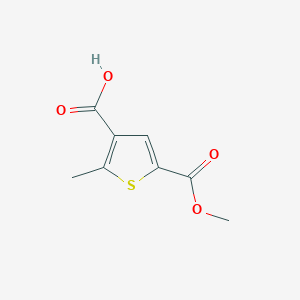
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
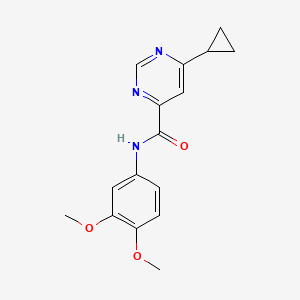
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
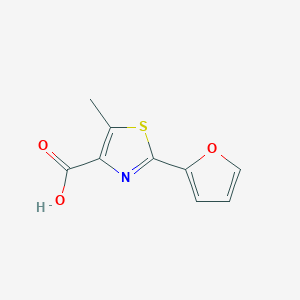
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,4,4-trifluorobutanamide](/img/structure/B2398247.png)


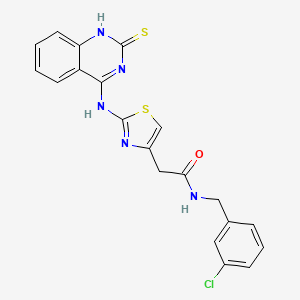
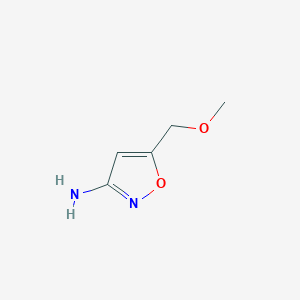

![1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
